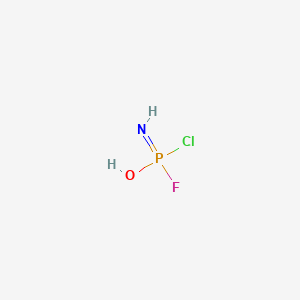
Phosphorochloridofluoridimidic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorochloridofluoridimidic acid is a unique chemical compound characterized by the presence of phosphorus, chlorine, fluorine, and nitrogen atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phosphorochloridofluoridimidic acid can be synthesized through a series of chemical reactions involving the appropriate precursors. One common method involves the reaction of phosphorus trichloride with fluorine gas under controlled conditions to form phosphorus chlorofluoride. This intermediate is then reacted with ammonia to introduce the imidic group, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) may be used to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphorochloridofluoridimidic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can undergo substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorochloridofluoridic acid derivatives, while substitution reactions can produce a variety of substituted imidic acids.
Applications De Recherche Scientifique
Phosphorochloridofluoridimidic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a catalyst in certain reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe in molecular biology experiments.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which phosphorochloridofluoridimidic acid exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Phosphorochloridofluoridimidic acid can be compared with other similar compounds, such as:
Phosphorochloridofluoridic acid: Similar in structure but lacks the imidic group.
Phosphorochloridofluoridamide: Contains an amide group instead of the imidic group.
Phosphorochloridofluoridate: A related compound with different functional groups.
Uniqueness: this compound is unique due to the presence of the imidic group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
190023-14-4 |
|---|---|
Formule moléculaire |
ClFH2NOP |
Poids moléculaire |
117.45 g/mol |
Nom IUPAC |
chloro-fluoro-hydroxy-imino-λ5-phosphane |
InChI |
InChI=1S/ClFH2NOP/c1-5(2,3)4/h(H2,3,4) |
Clé InChI |
RPRAIIKZBYTEKW-UHFFFAOYSA-N |
SMILES canonique |
N=P(O)(F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


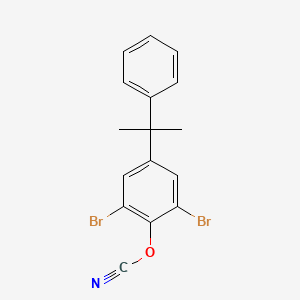
![N-[(1R,2R)-2-Aminocyclohexyl]naphthalene-1-sulfonamide](/img/structure/B12554293.png)
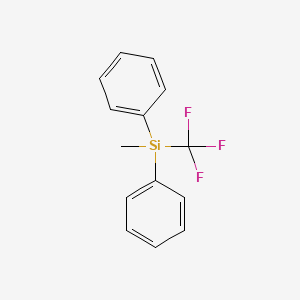

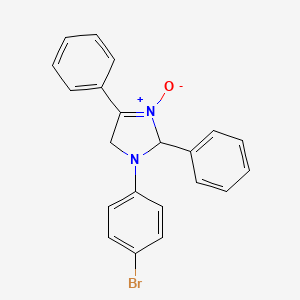
![3-{2-[Bis(1,1,2,2-tetrafluoro-2-hydroxyethyl)amino]phenyl}prop-2-enal](/img/structure/B12554317.png)
![1-[(1,5-Dimethylbicyclo[3.2.1]octan-8-yl)oxy]pentan-2-ol](/img/structure/B12554321.png)

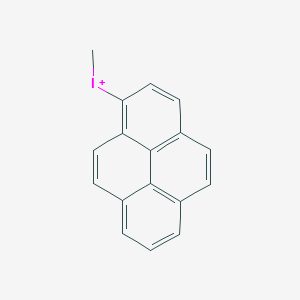
![1,2-Bis[4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B12554336.png)
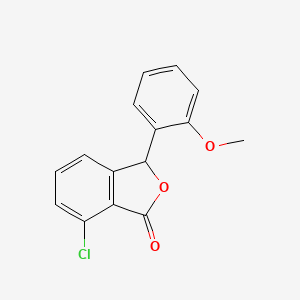

![6-{4-[(E)-Phenyldiazenyl]phenoxy}tetracene-5,12-dione](/img/structure/B12554341.png)

